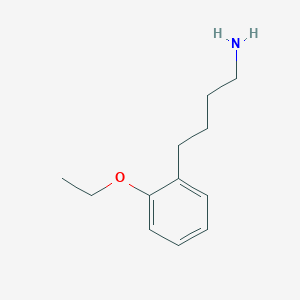

N-(2-ethoxybenzyl)propan-1-amine

描述

N-(2-ethoxybenzyl)propan-1-amine: is a chemical compound that belongs to the class of amines. It has a molecular formula of C12H19NO and is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of an ethoxybenzyl group attached to a propan-1-amine backbone.

准备方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing primary amines, including N-(2-ethoxybenzyl)propan-1-amine, is through the nucleophilic substitution of haloalkanes.

Reduction of Nitriles and Amides: Another method involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of solid catalysts and high-pressure reactors is common in industrial settings to optimize the reaction efficiency .

化学反应分析

Types of Reactions:

Oxidation: N-(2-ethoxybenzyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where the ethoxybenzyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

科学研究应用

Chemistry: N-(2-ethoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological and medical research, this compound has been studied for its potential therapeutic applications. It is being explored for its role in drug development, particularly in the synthesis of enantiopure amines, which are important in pharmaceutical formulations .

Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

作用机制

The mechanism of action of N-(2-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Propylamine: Propylamine is a simple primary amine with a similar backbone structure but lacks the ethoxybenzyl group.

Ethylamine: Ethylamine is another primary amine that is structurally similar but has a shorter carbon chain.

Uniqueness: N-(2-ethoxybenzyl)propan-1-amine is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in research and industry.

生物活性

N-(2-ethoxybenzyl)propan-1-amine, with the chemical formula C₁₂H₁₉NO, is an organic compound characterized by a propan-1-amine backbone and a 2-ethoxybenzyl substituent. This structure imparts significant biological activity, particularly in the fields of neuropharmacology and oncology. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound features a primary amine functional group, which contributes to its reactivity. The ethoxybenzyl moiety enhances lipophilicity, facilitating its ability to cross biological membranes. Various synthetic routes have been developed for its preparation, allowing for the generation of derivatives with tailored biological activities.

1. Neuropharmacological Effects

Research indicates that this compound derivatives exhibit promising effects against neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease. These compounds are structurally related to monoamine oxidase inhibitors (MAOIs), demonstrating neuroprotective properties by:

- Reducing oxidative stress

- Stabilizing mitochondrial membranes

- Preventing apoptosis in neuronal cells

In Vitro Studies : Evaluations using neuronal cell lines show significant protective effects against oxidative damage.

Animal Models : Studies conducted on mice have demonstrated behavioral improvements and histological preservation in models of neurodegeneration, indicating potential efficacy in preventing disease progression.

2. Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. It has shown inhibitory effects on several cancer-related enzymes:

- Lysine-Specific Demethylase-1 (LSD-1) : Inhibition enhances the efficacy of chemotherapeutic agents.

- Proline-5-Carboxylate Reductase-1 (PYCR1) : Targeting this enzyme may hinder cancer cell proliferation.

Cell Culture Studies : Treatment of various cancer cell lines has resulted in notable growth inhibition and induction of cellular senescence.

In Vivo Studies : Xenograft models have been utilized to assess the compound's impact on tumor growth and metastasis, revealing promising results that warrant further investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to neurotransmitter receptors, modulating release and uptake processes that influence mood and cognition.

- Enzyme Interaction : Its ability to inhibit key enzymes involved in cancer progression underscores its potential as a therapeutic agent.

Data Summary

| Activity | Target/Mechanism | Study Type | Findings |

|---|---|---|---|

| Neuroprotection | Oxidative stress reduction | In Vitro | Significant protection in neuronal cultures |

| Neurodegeneration Prevention | Mitochondrial stabilization | Animal Models | Behavioral improvements in mice |

| Cancer Growth Inhibition | LSD-1 and PYCR1 inhibition | Cell Culture | Induced senescence in cancer cell lines |

| Tumor Metastasis Suppression | Xenograft models | In Vivo | Reduced tumor growth |

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

-

Neuroprotective Effects in Alzheimer's Disease Models :

- A study demonstrated that derivatives significantly reduced amyloid-beta toxicity in neuronal cultures, suggesting a mechanism for cognitive protection.

-

Combination Therapy in Cancer Treatment :

- Research indicated that when used alongside traditional chemotherapeutics, this compound enhanced overall treatment efficacy while reducing side effects associated with high doses of standard drugs.

属性

IUPAC Name |

4-(2-ethoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-9-4-3-7-11(12)8-5-6-10-13/h3-4,7,9H,2,5-6,8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUKCHUQVQACPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640532 | |

| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-63-2 | |

| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。